molecular formula C11H13BrN2O5S B8123552 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B8123552
M. Wt: 365.20 g/mol
InChI Key: XUHLIZDCGPEXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 4-position, a nitro group at the 3-position of the benzene ring, and a tetrahydro-2H-pyran-4-yl (THP) group attached to the sulfonamide nitrogen. This compound’s structural features—particularly the electron-withdrawing bromo and nitro substituents—impart distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-3-nitro-N-(oxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O5S/c12-10-2-1-9(7-11(10)14(15)16)20(17,18)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIZDCGPEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromonitrobenzene intermediate with a sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Tetrahydropyran Attachment: The final step involves the attachment of the tetrahydropyran moiety, which can be achieved through nucleophilic substitution reactions using tetrahydropyran-4-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or chlorine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution Reagents: Amines, thiols, sodium hydride.

    Oxidizing Agents: Hydrogen peroxide, chlorine.

Major Products

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the bromine atom.

    Sulfonic Acids/Chlorides: Formed by oxidation of the sulfonamide group.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Venetoclax

One of the primary applications of 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is its use as an intermediate in the synthesis of Venetoclax, a drug approved for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax functions as a selective B-cell lymphoma 2 (BCL-2) inhibitor, which plays a crucial role in regulating apoptosis in cancer cells. The synthesis process involves reactions with other chemical precursors, highlighting the compound's significance in pharmaceutical development .

1.2. Inhibitors Development

In addition to its role in Venetoclax synthesis, this compound is also utilized in the development of inhibitors targeting various kinases such as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2). These inhibitors are critical in treating various malignancies and autoimmune diseases by modulating signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

3.1. Clinical Relevance

Research has demonstrated that compounds like this compound can significantly enhance the efficacy of existing cancer treatments by serving as building blocks for more complex therapeutic agents. Studies focusing on BCL-2 inhibitors have shown promising results in preclinical models, leading to improved patient outcomes in clinical settings .

3.2. Broader Implications in Drug Development

The versatility of this compound extends beyond oncology; it is also being explored for potential applications in treating other diseases where targeted inhibition of specific pathways is beneficial. Ongoing research aims to elucidate its full pharmacological profile and potential side effects, contributing to safer and more effective therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

4-Bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
  • Structure : Differs by a methyl group at the 2-position instead of a nitro group at the 3-position.
  • Key Data: Molecular Formula: C₁₂H₁₆BrNO₃S (MW 334.24) . Melting Point: Not explicitly reported, but similar analogs (e.g., compound 17 in ) exhibit m.p. 129–130°C, suggesting comparable thermal stability .
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
  • Structure : Features a trans-4-hydroxycyclohexyl group instead of the THP moiety.
  • Key Data: Molecular Formula: C₁₂H₁₆BrNO₃S (MW 334.24) .
  • Impact of Substituents :
    • The hydroxycyclohexyl group introduces hydrogen-bonding capability, which may improve aqueous solubility compared to the THP group .

Heterocyclic Derivatives

Pyridine-Based Analogues
  • Example : 5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide ().
    • Molecular Formula: C₁₀H₁₃BrN₂O₃S (MW 345.24).
Pyrazolyl and Chromenyl Derivatives
  • Example : 4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)pyrazol-1-yl)benzenesulfonamide (Compound 17, ).
    • Key Data :
  • Melting Point: 129–130°C; IR bands at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH) .
    • Impact of Substituents :
Kinase Inhibitors
  • Example: 4-Bromo-N-(3-((pyridinyl)amino)propyl)benzenesulfonamide (). Activity: Demonstrated in vitro anticancer evaluation and kinase inhibitory effects .
Fluorinated Derivatives
  • Example: 4-(4-Amino-1-(chromenylethyl)pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (). Key Data: m.p. 175–178°C; Mass: 589.1 (M+1) . Impact of Fluorine: Fluorine enhances metabolic stability and bioavailability, a feature absent in the nitro-substituted target compound .

Biological Activity

4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide, also known as 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications in therapeutic contexts.

  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 1228779-96-1

The compound is characterized by the presence of a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound involves the reaction between 4-fluoro-3-nitrobenzenesulfonamide and (tetrahydro-2H-pyran-4-yl)methylamine in the presence of triethylamine as a base. The process typically yields high purity products suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It serves as an intermediate in the synthesis of Venetoclax, a drug used for treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . The mechanism of action appears to involve the inhibition of B-cell lymphoma 2 (Bcl-2), a protein that prevents apoptosis in cancer cells. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The sulfonamide moiety is known for its antibacterial properties. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of nitro and bromo substituents enhances the compound's activity by increasing lipophilicity and facilitating cell membrane penetration .

Other Biological Activities

Exploratory research indicates that this compound may also possess anti-inflammatory and anticonvulsant properties. The structure–activity relationship (SAR) studies suggest that modifications at the aromatic ring can significantly influence these activities. For instance, compounds with electron-withdrawing groups have shown improved efficacy in reducing inflammatory responses .

Case Studies and Research Findings

StudyFindings
Anticancer Efficacy Demonstrated significant cytotoxicity against A-431 and Jurkat cells with IC50 < Doxorubicin
Antimicrobial Testing Effective against multiple bacterial strains; mechanisms involve disruption of bacterial cell wall synthesis
SAR Analysis Identified key substituents that enhance biological activity; electron-withdrawing groups improve potency

Q & A

Q. How to analyze contradictory data in catalytic coupling reactions involving the bromo substituent?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) require systematic comparison of turnover numbers (TONs), activation energies (via Arrhenius plots), and side-product profiles. Cross-validation using kinetic isotope effects (KIEs) and computational transition state modeling isolates mechanistic discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.